![molecular formula C20H16N2O3S B4691515 N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4691515.png)
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
説明
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as TH-302, is a promising anticancer drug that has gained significant attention in recent years. It is a prodrug that is activated under hypoxic conditions, making it an ideal candidate for targeting tumor cells that are resistant to conventional therapies.
作用機序
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted into its active form, bromo-isophosphoramide mustard (Br-IPM), by the enzyme aldo-keto reductase 1C3 (AKR1C3). Br-IPM then crosslinks DNA, leading to cell death. This compound has also been shown to inhibit the hypoxia-inducible factor 1α (HIF-1α), which is a transcription factor that plays a key role in tumor angiogenesis and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in tumor cells under hypoxic conditions. It has also been shown to inhibit tumor growth and metastasis in animal models. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has several advantages for lab experiments. It is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for targeting tumor cells that are resistant to conventional therapies. This compound has also been shown to have good oral bioavailability and low toxicity. One limitation of this compound is that it requires hypoxic conditions for activation, which may limit its efficacy in some tumor types.
将来の方向性
There are several future directions for N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide research. One area of interest is the development of new analogs that can be activated under normoxic conditions. Another area of interest is the combination of this compound with other therapies, such as immunotherapy or targeted therapies. This compound may also have potential in other disease areas, such as ischemic heart disease or stroke, where hypoxia plays a role in disease pathogenesis.
科学的研究の応用
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies against a variety of cancer types, including breast, lung, pancreatic, and prostate cancer. This compound has also been tested in clinical trials, where it has demonstrated efficacy in combination with other chemotherapy drugs.
特性
IUPAC Name |
N-[(E)-3-(3-hydroxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-16-9-4-8-15(12-16)21-20(25)18(13-17-10-5-11-26-17)22-19(24)14-6-2-1-3-7-14/h1-13,23H,(H,21,25)(H,22,24)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWVWRRGKWSKC-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。